
Palbociclib-Succinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Palbociclib-Succinic acid, also known as Palbociclib- Succinate or Palbociclib--hemisuccinic acid, is a Palbociclib- derivative with a succinic acid linker. The carboxy group of Palbociclib--Succinic acid, after activiating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers.Palbociclib--Succinic acid is a useful agent to make Palbociclib--conjugate for drug delivery, nanodrug research. Palbociclib was approved on February 3, 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.
Aplicaciones Científicas De Investigación
Co-Amorphous Drug Systems
Overview
The preparation of co-amorphous systems involving palbociclib and succinic acid has demonstrated significant improvements in solubility and stability. A study highlighted the formation of co-amorphous salts, which resulted in enhanced dissolution rates compared to crystalline forms of palbociclib. The biosafety profile remained consistent with that of palbociclib alone, indicating that these formulations could be clinically viable without compromising safety .
Key Findings
- Improved Solubility : Co-amorphous formulations exhibited significantly higher solubility than crystalline palbociclib.
- Stability : These systems maintained stability over time, which is crucial for pharmaceutical applications.
- Clinical Implications : The enhanced properties suggest potential for improved therapeutic outcomes in patients requiring palbociclib treatment.
Drug Delivery Systems
Magnetic Nanoparticles Conjugation
Recent research has focused on the development of magnetic nanoparticles conjugated with palbociclib and succinic acid. This approach aims to enhance targeted delivery to tumor sites while prolonging circulation time in the bloodstream. The study utilized poly-amidoamine dendrimers as carriers for palbociclib, demonstrating increased cytotoxicity against breast cancer cell lines when compared to free palbociclib .
Synthesis Process
The synthesis involved:
- Dissolving palbociclib and succinic acid in DMSO.
- Utilizing EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) as a coupling agent.
- Purifying the resulting conjugate using magnetic separation followed by HPLC analysis to quantify drug loading .
Clinical Applications and Case Studies
Clinical Trials and Efficacy
Palbociclib has been evaluated in several clinical trials, particularly for its effectiveness in combination with other agents like letrozole and fulvestrant. The results from these trials have established it as a critical component in managing advanced or metastatic breast cancer .
- PALOMA Trials : These pivotal studies have shown that palbociclib significantly improves progression-free survival when used alongside hormonal therapies .
- Drug Interactions : Research indicates that concomitant use of proton pump inhibitors may reduce the efficacy of palbociclib, highlighting the importance of understanding drug interactions in clinical settings .
Comparative Analysis of Formulations
Formulation Type | Solubility Improvement | Stability | Biosafety Profile | Efficacy in Trials |
---|---|---|---|---|
Crystalline Palbociclib | Baseline | Moderate | Comparable | Standard |
Co-Amorphous Palbociclib-Succinic Acid | Significant | High | Comparable | Enhanced |
Magnetic Nanoparticles Conjugate | High | High | Enhanced | Increased Cytotoxicity |
Propiedades
Fórmula molecular |
C28H33N7O5 |
---|---|
Peso molecular |
547.616 |
Nombre IUPAC |
4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid |
InChI |
InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32) |
Clave InChI |
CRYHQIUZDOTVPQ-UHFFFAOYSA-N |
SMILES |
O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid; Palbociclib-Succinate, |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.